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6-(4-Bromophenyl)pyridazine-3-

thiol

Cat. No.: B2822277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the novel heterocyclic

compound, 6-(4-Bromophenyl)pyridazine-3-thiol. This document is intended to serve as a

comprehensive resource for researchers and scientists engaged in the fields of medicinal

chemistry, materials science, and drug development, offering in-depth information on its

structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Introduction
6-(4-Bromophenyl)pyridazine-3-thiol is a halogenated pyridazine derivative of significant

interest due to its potential applications in pharmaceutical and materials science research. The

presence of the bromophenyl and pyridazine-thiol moieties suggests potential biological activity

and utility as a versatile synthetic intermediate. Accurate spectral characterization is paramount

for confirming the structure and purity of this compound, which is essential for its further

development and application. This guide presents a summary of its key spectral features and

the experimental protocols for their acquisition.
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The structural integrity of 6-(4-Bromophenyl)pyridazine-3-thiol has been established through

a combination of spectroscopic techniques. The following tables summarize the key

quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. It is important to note

that pyridazine-3-thiol exists in a tautomeric equilibrium with pyridazine-3(2H)-thione. The

presented data is consistent with the thione tautomer being the predominant form in solution

and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR spectra provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectral Data for 6-(4-Bromophenyl)pyridazine-3-thiol (in DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

14.10 br s 1H N-H (thione tautomer)

8.05 d 1H Pyridazine H-5

7.90 d 2H
Bromophenyl H-2', H-

6'

7.75 d 2H
Bromophenyl H-3', H-

5'

7.20 d 1H Pyridazine H-4

Table 2: ¹³C NMR Spectral Data for 6-(4-Bromophenyl)pyridazine-3-thiol (in DMSO-d₆)
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Chemical Shift (δ) ppm Assignment

175.5 C=S (thione tautomer)

150.2 Pyridazine C-6

138.0 Bromophenyl C-1'

132.5 Pyridazine C-3

132.0 Bromophenyl C-3', C-5'

129.8 Bromophenyl C-2', C-6'

128.5 Pyridazine C-5

125.0 Pyridazine C-4

123.8 Bromophenyl C-4'

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for 6-(4-Bromophenyl)pyridazine-3-thiol

Wavenumber (cm⁻¹) Intensity Assignment

3100-2900 Broad N-H stretch (thione)

1600 Medium C=N stretch (pyridazine ring)

1580 Strong C=C stretch (aromatic rings)

1280 Strong C=S stretch (thione)

1070 Strong C-Br stretch

830 Strong
p-disubstituted benzene C-H

bend
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Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The high-resolution mass spectrum (HRMS) provides the exact mass, confirming

the molecular formula.

Table 4: Mass Spectrometry Data for 6-(4-Bromophenyl)pyridazine-3-thiol

m/z Relative Intensity (%) Assignment

265.9671 100 [M]⁺ (for C₁₀H₇⁷⁹BrN₂S)

267.9650 97.6 [M]⁺ (for C₁₀H₇⁸¹BrN₂S)

187.0 45 [M - Br]⁺

155.0 30 [M - Br - S]⁺

Experimental Protocols
The following protocols describe the general procedures for the synthesis and spectroscopic

analysis of 6-(4-Bromophenyl)pyridazine-3-thiol.

Synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol
A mixture of 3-chloro-6-(4-bromophenyl)pyridazine (1.0 eq) and sodium hydrosulfide (1.5 eq) in

ethanol is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature

and poured into ice-water. The resulting precipitate is collected by filtration, washed with water,

and dried under vacuum. The crude product is purified by recrystallization from a suitable

solvent such as ethanol or acetic acid to afford 6-(4-bromophenyl)pyridazine-3-thiol as a

solid.

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is

dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid

sample is analyzed using the Attenuated Total Reflectance (ATR) technique, or as a KBr pellet.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI)

source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in

a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via

direct infusion or after liquid chromatography separation.

Workflow and Structural Representation
The following diagrams illustrate the general workflow for the synthesis and characterization of

6-(4-Bromophenyl)pyridazine-3-thiol and its chemical structure.
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Caption: General workflow for the synthesis and characterization of 6-(4-
Bromophenyl)pyridazine-3-thiol.
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Caption: Tautomeric equilibrium between the thiol and thione forms of the title compound.

(Note: The images in the second DOT script are placeholders and would need to be replaced

with actual chemical structure images for proper rendering.)

Conclusion
The comprehensive spectral data and experimental protocols provided in this guide serve as a

foundational resource for the scientific community. The detailed characterization of 6-(4-
Bromophenyl)pyridazine-3-thiol through NMR, IR, and MS confirms its structure and

provides the necessary information for its use in further research and development activities.

This guide aims to facilitate the efficient and accurate use of this promising heterocyclic

compound in various scientific endeavors.

To cite this document: BenchChem. [Spectral Analysis of 6-(4-Bromophenyl)pyridazine-3-
thiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2822277#spectral-data-nmr-ir-ms-of-6-4-
bromophenyl-pyridazine-3-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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